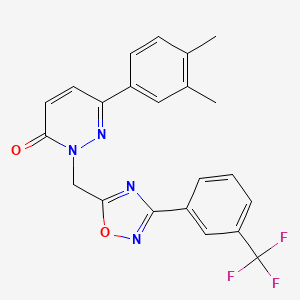

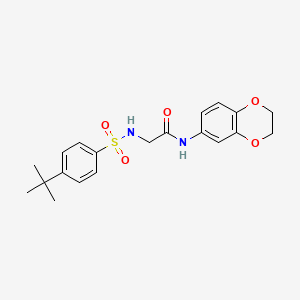

![molecular formula C13H14ClNO3 B2413850 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2034454-24-3](/img/structure/B2413850.png)

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as O-Desmethylvenlafaxine and is an active metabolite of the antidepressant drug Venlafaxine.

Scientific Research Applications

Synthesis and Chemical Properties

- NMR Spectra Analysis : The NMR spectra of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, a related compound, have been analyzed, providing insights into their molecular structure and behavior (Portoghese & Turcotte, 1971).

- Improved Synthesis Methods : An efficient method for the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane, closely related to the compound , has been developed, highlighting advancements in synthetic chemistry (Zhang, Li, Lin, & Huang, 2014).

Molecular Structure and Conformation

- Structural Analysis : The structure of derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane has been analyzed through NMR and X-ray studies, providing a detailed understanding of their molecular conformation (Rowicki et al., 2019).

Applications in Drug Discovery

- Anti-tumor Activity : 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, which share structural similarities with the compound , have shown antitumor activity, demonstrating the potential of these compounds in medical research (Singh & Micetich, 2003).

- Synthesis of Backbone-Constrained γ-Amino Acid Analogues : Research has explored the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, potentially valuable in the development of new pharmaceuticals (Garsi et al., 2022).

Advanced Chemical Synthesis

- Photochemical Synthesis : Advanced methods such as intramolecular photochemical [2 + 2]-cyclization have been employed to create 2-azabicyclo[3.2.0]heptanes, contributing to innovative drug discovery approaches (Druzhenko et al., 2018).

- Microbiological Oxygenation : N-substituted bridgehead azabicycloalkanes, related to the compound , have been examined for microbiological oxygenation, providing a novel perspective in organic chemistry (Davis et al., 1997).

Novel Medicinal Chemistry Modules

- Morpholine Amino Acids Synthesis : Structurally novel morpholine amino acids based on 2-oxa-5-azabicyclo[2.2.1]heptane have been synthesized, showcasing their potential as compact modules in medicinal chemistry (Kou et al., 2017).

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJZJKGBZOZYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)

![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

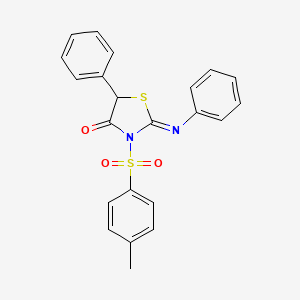

![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)